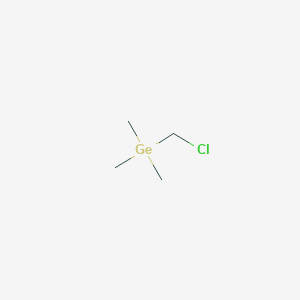
2,4-Dichloro-6-(trifluoromethyl)quinoline
Overview
Description
“2,4-Dichloro-6-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 852203-17-9 . It has a linear formula of C10H4Cl2F3N . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-(trifluoromethyl)quinoline” can be represented by the InChI code: 1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H . The molecular weight of the compound is 266.05 .
Physical And Chemical Properties Analysis
“2,4-Dichloro-6-(trifluoromethyl)quinoline” is a solid substance . It has a molecular weight of 266.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Medicine
2,4-Dichloro-6-(trifluoromethyl)quinoline: has potential applications in medicine, particularly in the development of new therapeutic agents. The trifluoromethyl group is known to enhance the biological activity and stability of pharmaceutical compounds . This compound could be used in the synthesis of novel drugs that require specific fluorinated structures to interact with biological targets.
Agriculture
In agriculture, this compound could be utilized in the synthesis of agrochemicals. The presence of fluorine atoms often contributes to the increased efficacy and stability of pesticides and herbicides . Research in this area could lead to the development of more potent and environmentally stable products for crop protection.
Material Science
2,4-Dichloro-6-(trifluoromethyl)quinoline: may find applications in material science due to the unique properties conferred by the trifluoromethyl group. It could be involved in creating advanced materials with specific thermal or chemical resistance characteristics, which are valuable in various industrial processes .
Environmental Science
Environmental science could benefit from the study of this compound, especially in understanding the environmental fate of fluorinated organic molecules. Its potential use in environmental remediation or as a tracer in environmental monitoring could be explored, given its distinct chemical signature .
Analytical Chemistry
In analytical chemistry, 2,4-Dichloro-6-(trifluoromethyl)quinoline could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical techniques .
Pharmacology
The compound’s role in pharmacology could be significant, especially in the design of pharmacophores, which are parts of a molecular structure responsible for a particular biological interaction. The trifluoromethyl group is a common feature in many pharmacologically active compounds, indicating the potential of this compound in drug design .
Biochemistry
In biochemistry, the compound could be used in the study of enzyme-substrate interactions, where modifications to the quinoline structure could provide insights into enzyme specificity and function .
Chemical Engineering
Finally, in chemical engineering, 2,4-Dichloro-6-(trifluoromethyl)quinoline could be involved in process optimization, serving as an intermediate in the synthesis of complex organic molecules. Its stability under various conditions can be advantageous in developing efficient and scalable chemical processes .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTJXMPINPVNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457694 | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852203-17-9 | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)
